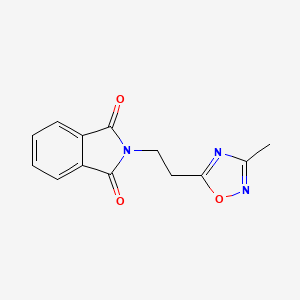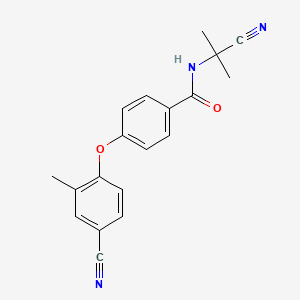![molecular formula C19H15ClFNO2S2 B2729999 (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 255865-23-7](/img/structure/B2729999.png)
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15ClFNO2S2 and its molecular weight is 407.9. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain thiazolidinones exhibit potent antibacterial and antifungal activities. For instance, compounds synthesized from thiazolidinone derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. This suggests their potential as lead compounds in the development of new antimicrobial agents. Specific derivatives demonstrated remarkable inhibition against penicillin-resistant staphylococci, highlighting their relevance in addressing antibiotic resistance (Vicini et al., 2006; Adki, Rana, & Palthya, 2022).
Anticancer Activity
Several thiazolidinone derivatives have been identified as potential anticancer agents. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. The research indicates that modifications to the thiazolidinone structure can enhance its antiproliferative effects, offering insights into the design of new cancer therapies. Notably, specific derivatives have been found to exhibit selectivity towards certain cancer cells, suggesting their potential in targeted cancer treatment (Al-Sanea et al., 2015).
Anticonvulsant and CNS Activity
Thiazolidinone compounds have also been explored for their central nervous system (CNS) activities, including anticonvulsant effects. Studies have demonstrated that some thiazolidinone derivatives can bind to benzodiazepine receptors, inducing sedative-hypnotic and anticonvulsant activities without impairing learning and memory. This highlights their potential as novel treatments for CNS disorders, such as epilepsy (Faizi et al., 2017).
Antioxidant and Anti-inflammatory Properties
Research into thiazolidinone derivatives has uncovered their antioxidant and anti-inflammatory properties. Certain compounds with specific substitutions on the phenyl ring have demonstrated excellent free radical scavenging effects, as well as cytotoxic and antimicrobial activities. These findings indicate the potential of thiazolidinone derivatives in developing treatments for diseases where oxidative stress and inflammation play a critical role (Paulrasu et al., 2014).
Corrosion Inhibition
Beyond biomedical applications, thiazolidinone derivatives have been investigated for their utility in corrosion inhibition, particularly for protecting metals in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion of mild steel in hydrochloric acid solution, suggesting their application in industrial settings to extend the lifespan of metal structures (Yadav et al., 2015).
特性
IUPAC Name |
(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S2/c1-2-22-18(23)17(26-19(22)25)10-13-5-8-16(15(20)9-13)24-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXCZXCJNTLHJ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729917.png)
![{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2729919.png)

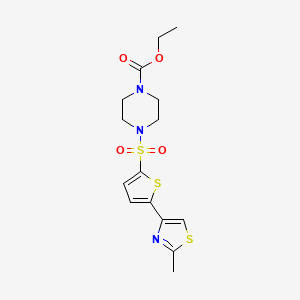
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)
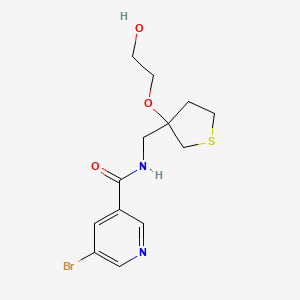
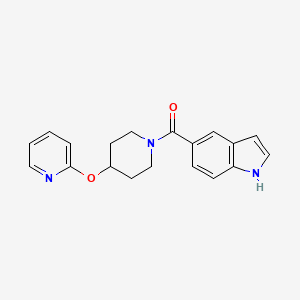
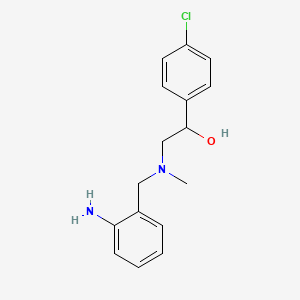
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)
![4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2729935.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2729936.png)
